2-Methoxy-5Z-hexadecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H32O3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(Z)-2-methoxyhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19)/b13-12- |
InChI Key |
IZQFBIOUXQEERU-SEYXRHQNSA-N |
SMILES |
CCCCCCCCCCC=CCCC(C(=O)O)OC |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCC(C(=O)O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCC(C(=O)O)OC |
Origin of Product |
United States |
Significance of Alpha Methoxylated Fatty Acids in Biological Systems
Alpha-methoxylated fatty acids represent a significant and distinct class of lipids with a range of biological activities. The presence of a methoxy (B1213986) group at the alpha-position (C-2) of the fatty acid chain confers unique properties that are not typically observed in their non-methoxylated counterparts. Research has shown that these lipids can exhibit potent antimicrobial, antifungal, antitumor, and antiviral activities. nih.gov
The alpha-methoxylation is believed to influence the fatty acid's physical properties, such as its critical micelle concentration (CMC), which may in turn enhance its biological effects, including potential anticancer properties. researchgate.net Furthermore, some alpha-methoxylated fatty acids have been identified as effective inhibitors of crucial cellular enzymes like topoisomerase IB. gerli.comnih.gov These enzymes are vital for DNA replication and are significant targets in cancer therapy. The study of alpha-methoxylated fatty acids, therefore, holds considerable promise for the development of new therapeutic agents.
Historical Context of 2 Methoxy 5z Hexadecenoic Acid Discovery and Initial Research Trajectories
The discovery of 2-Methoxy-5Z-hexadecenoic acid dates back to 1992, when it was first identified in the phospholipids (B1166683) of the Caribbean sponge Tethya crypta. nih.govresearchgate.net In the same study, a related compound, (6Z)-2-methoxy-6-hexadecenoic acid, was found in the sponge Spheciospongia cuspidifera. nih.gov These findings were significant as they represented novel, naturally occurring alpha-methoxy fatty acids.
Initial research focused on the structural elucidation of these compounds. The position of the double bond was determined using gas chromatography-mass spectrometry (GC-MS) of their dimethyl-disulfide adducts, and the cis (Z) stereochemistry of the double bond was confirmed by gas chromatography/Fourier transform infrared spectroscopy (GC-FTIR). nih.gov The structure of this compound was further unequivocally confirmed through its total synthesis. gerli.com These early investigations laid the groundwork for subsequent studies into the biological activities and potential applications of this unique fatty acid. It has also been reported in the protozoan parasite Trypanosoma brucei. nih.gov
Current Research Landscape and Key Unanswered Questions Regarding 2 Methoxy 5z Hexadecenoic Acid
Isolation and Identification from Marine and Terrestrial Biological Sources
The novel fatty acid, this compound, has been identified primarily from marine environments, with notable occurrences in certain species of Caribbean sponges. nih.govresearchgate.net Its presence has also been suggested in the context of microbial biosynthesis and potentially in some plant oils, although the primary sources remain marine invertebrates. nih.govgerli.com
Characterization from Marine Sponges (e.g., Caribbean Sponges)
A significant discovery of this compound was in the phospholipids (B1166683) of the Caribbean sponge Tethya crypta. nih.govresearchgate.net This alpha-methoxy acid is one of several such compounds isolated from sponges in the region. gerli.com These specialized fatty acids are often found associated with phosphatidylethanolamines within the sponge's cellular structure. nih.gov The identification of these compounds has been a result of detailed analysis of the lipid components of these marine organisms. nih.govgerli.com It's noteworthy that a related compound, (Z)-2-methoxy-6-hexadecenoic acid, was identified from another Caribbean sponge, Spheciospongia cuspidifera. nih.gov The presence of these and other 2-methoxylated fatty acids in various Caribbean sponges like Callyspongia fallax and Asteropus niger suggests a potential chemotaxonomic significance or a shared symbiotic relationship with microorganisms responsible for their production. gerli.comresearchgate.net
Below is a table summarizing the isolation of this compound and related compounds from marine sponges:
| Compound | Marine Source | Location in Organism |
| This compound | Tethya crypta | Phospholipids |
| (Z)-2-methoxy-6-hexadecenoic acid | Spheciospongia cuspidifera | Phospholipids |
| Various saturated and unsaturated 2-methoxylated fatty acids | Callyspongia fallax | Phospholipids |
| (2R,5Z,9Z)-2-methoxy-25-methyl-5,9-hexacosadienoic acid | Asteropus niger | Free fatty acids, possibly glycosylceramides |
| (2R,5Z,9Z)-2-methoxy-24-methyl-5,9-hexacosadienoic acid | Asteropus niger | Free fatty acids, possibly glycosylceramides |
Presence in Microbial Biosynthesis and Plant Oils
While the most well-documented sources of this compound are marine sponges, it is postulated that the true origin of these compounds may lie in symbiotic bacteria. gerli.com This hypothesis is supported by the identification of other methoxylated fatty acids in various bacteria, such as Helicobacter pylori. gerli.com The structural similarity of some sponge-derived methoxylated fatty acids to bacterial 2-hydroxy fatty acids further strengthens this theory. gerli.com For instance, 2-methoxy-13-methyltetradecanoic acid from the sponge Amphimedon complanata is an analog of a bacterial 2-hydroxy fatty acid. gerli.com The presence of this compound has also been reported in the protozoan parasite Trypanosoma brucei. vulcanchem.comnih.gov The occurrence in plant oils is less defined, with some sources suggesting (R)-2-methoxyhexadecanoic acid can be derived from certain plant oils, but specific links to this compound are not firmly established. evitachem.com
Methodologies for Natural Product Isolation and Initial Characterization
The isolation of this compound from its natural sources involves a multi-step process. A common approach begins with the extraction of lipids from the source organism, such as a marine sponge, using a chloroform/methanol mixture. researchgate.net This is typically followed by solvent partitioning to separate different classes of lipids. researchgate.net
Further purification is often achieved through silica (B1680970) gel column chromatography. researchgate.net For the initial characterization and structural elucidation, a combination of analytical techniques is employed. Gas chromatography-mass spectrometry (GC-MS) is crucial for identifying the fatty acid and determining its molecular weight. nih.govresearchgate.net To pinpoint the exact location of the double bond, the fatty acid is often derivatized to form dimethyl-disulfide adducts before GC-MS analysis. nih.gov The stereochemistry of the double bond (cis or Z) is typically ascertained using gas chromatography/Fourier transform infrared spectroscopy (GC/FTIR). nih.gov Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism are also utilized for detailed structural characterization. researchgate.net The total synthesis of the compound can then be undertaken to confirm the proposed structure and stereochemistry. acs.orgnih.gov
Enzymatic Mechanisms and Precursor Studies in Biosynthesis
The biosynthesis of this compound involves two key transformations: the introduction of a methoxy (B1213986) group at the alpha-carbon (C-2) and the formation of a cis (Z) double bond at the C-5 position. While the precise enzymatic machinery is still under investigation, proposed pathways draw from general knowledge of fatty acid metabolism.
Proposed Biosynthetic Pathways for Alpha-Methoxylation and Olefinic Introduction
The biosynthesis of alpha-methoxylated fatty acids in sponges is thought to involve specific enzymatic processes. nih.gov It has been suggested that 2-methoxyhexadecanoic acid could be a biosynthetic precursor to unsaturated variants like this compound. acs.org The alpha-methoxylation step is significant as it can block beta-oxidation, a major pathway for fatty acid degradation. nih.gov
The introduction of the cis-double bond is a common feature in fatty acid biosynthesis. In bacteria, one mechanism involves an isomerase that converts a trans-2-enoyl-thioester intermediate to an unconjugated 3-cis-enoyl thioester. rsc.org This unconjugated double bond is not reduced in subsequent elongation cycles, leading to its presence in the final fatty acid chain. rsc.org Another pathway for olefin biosynthesis in some bacteria involves a head-to-head condensation of two fatty acyl-CoA substrates catalyzed by the OleA enzyme, followed by reactions catalyzed by OleB, OleC, and OleD to form an internal cis-double bond. researchgate.netnih.gov While these are general bacterial pathways, they provide plausible models for how the 5Z-double bond in this compound could be formed, particularly given the hypothesized bacterial origin of this compound in sponges. gerli.com
Metabolic Intermediates and Related Biotransformations
The biosynthesis of fatty acids proceeds through the sequential addition of two-carbon units, involving various metabolic intermediates. rsc.org Key intermediates in fatty acid synthesis include 3-ketoacyl-CoA and 3-hydroxyacyl-CoA. rsc.org In the context of unsaturated fatty acids, enoyl-CoA intermediates are crucial. rsc.org For the formation of the 5Z-double bond, a C10 acyl chain intermediate is likely involved, where an isomerization event occurs to establish the cis-double bond that is then retained through further chain elongation cycles. rsc.org
The alpha-methoxylation likely occurs on a fatty acid precursor. The presence of both saturated and unsaturated 2-methoxylated fatty acids in sponges suggests that the methoxylation and desaturation steps could be interconnected or occur in a specific sequence. gerli.com For example, 2-methoxyhexadecanoic acid has been proposed as a direct precursor, which would then undergo desaturation at the C-5 position. acs.org Alternatively, a pre-existing unsaturated fatty acid could be the substrate for the alpha-methoxylation reaction. The biotransformation of fatty acid intermediates into hydrocarbons, including olefins, is a key area of research in biorenewable energy and provides a framework for understanding the enzymatic capabilities that could lead to the formation of this compound. gsartor.orgasm.org
Total Synthesis Methodologies for this compound
The general strategy commences with the preparation of a key intermediate aldehyde, (Z)-4-pentadecenal. acs.orgxn--d1ahakv.xn--p1ai This is achieved by coupling commercially available 1-dodecyne (B1581785) with 2-(2-bromoethyl)-1,3-dioxolane. The resulting alkyne is then selectively hydrogenated to the Z-alkene using Lindlar's catalyst. Subsequent removal of the acetal (B89532) protecting group affords the required (Z)-4-pentadecenal. acs.orgxn--d1ahakv.xn--p1ai
While many reported syntheses of α-methoxylated fatty acids yield racemic mixtures, the development of stereoselective methods is crucial as biological activity is often dependent on the specific stereoisomer. nih.govresearchgate.netwikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific enantiomer in excess. wikipedia.org
Strategies for achieving enantioselectivity in related molecules often involve the use of chiral auxiliaries, chiral catalysts, or enzymes. wikipedia.org For instance, the enantioselective synthesis of (2R,3R)-β-methoxytyrosine, another nonproteinogenic amino acid, has been achieved using asymmetric aziridination with a chiral bis(oxazoline)-copper complex as a key step. nih.gov Similarly, the synthesis of a docosahexaenoic acid (DHA)-like methoxylated ether lipid with a defined (R)-configuration at the α-carbon was accomplished using an enantiopure glyceryl glycidyl (B131873) ether as a chiral building block. bohrium.comrais.is
Although a specific enantioselective synthesis for this compound is not detailed in the provided sources, the synthesis of the saturated analogue, (R)-2-methoxyhexadecanoic acid, has been reported, indicating that methodologies for controlling the stereochemistry at the α-carbon are available. researchgate.net These approaches could potentially be adapted to the synthesis of the unsaturated target molecule, likely involving an asymmetric introduction of the α-hydroxy group before the methylation step.
A pivotal step in the total synthesis of this compound is the introduction of the C2 functional group onto the aldehyde precursor. acs.orgxn--d1ahakv.xn--p1ai This is commonly achieved through a cyanohydrin formation reaction.
Key Synthetic Steps:
Cyanohydrin Formation: The Mukaiyama reaction, involving the addition of trimethylsilyl (B98337) cyanide (TMS-CN) to the key aldehyde intermediate, (Z)-4-pentadecenal, is a critical step. acs.orgacs.orgresearchgate.net This reaction is typically catalyzed by a base, such as triethylamine (B128534) (Et₃N), at low temperatures and produces the corresponding 2-trimethylsilyloxy-5-hexadecenonitrile in high yield (95%). acs.orgacs.org
Hydrolysis to α-Hydroxy Acid: The resulting trimethylsilyloxynitrile is sensitive to basic conditions and can revert to the aldehyde. xn--d1ahakv.xn--p1aiacs.org Therefore, it is first converted to the more stable α-hydroxy amide under acidic conditions (concentrated HCl). This amide is then hydrolyzed using a strong base (50% NaOH) to yield the intermediate (Z)-2-hydroxy-5-hexadecenoic acid. acs.orgxn--d1ahakv.xn--p1aiacs.org
α-Methoxylation: The crucial methoxy group is introduced via methylation of the α-hydroxy acid. A common method involves double methylation using a strong base like sodium hydride (NaH) to deprotonate both the alcohol and carboxylic acid, followed by reaction with an electrophilic methyl source such as methyl iodide (MeI) in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgxn--d1ahakv.xn--p1ai This yields the methyl ester of the target acid, methyl (Z)-2-methoxy-5-hexadecenoate.
Saponification: The final step is the saponification of the methyl ester using a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) to afford the desired this compound. acs.org
| Step | Reagents | Intermediate/Product | Purpose |
| Aldehyde Synthesis | 1-dodecyne, 2-(2-bromoethyl)-1,3-dioxolane, n-BuLi, Lindlar's catalyst, HCl | (Z)-4-pentadecenal | Preparation of the C15 aldehyde backbone with Z-double bond. |
| Cyanohydrin Formation | (Z)-4-pentadecenal, Trimethylsilyl cyanide (TMS-CN), Triethylamine (Et₃N) | 2-trimethylsilyloxy-5-hexadecenonitrile | Introduction of a nitrile group at the C2 position. |
| Hydrolysis | Concentrated HCl, 50% NaOH | (Z)-2-hydroxy-5-hexadecenoic acid | Conversion of the nitrile to a carboxylic acid via an α-hydroxy intermediate. |
| Methylation | Sodium hydride (NaH), Methyl iodide (MeI) | Methyl (Z)-2-methoxy-5-hexadecenoate | Introduction of the α-methoxy group and esterification. |
| Saponification | Potassium hydroxide (KOH), Ethanol | (Z)-2-methoxy-5-hexadecenoic acid | Hydrolysis of the ester to the final carboxylic acid. |
Preparation of Structurally Modified 2-Methoxylated Fatty Acid Analogues
To investigate structure-activity relationships, researchers have synthesized a wide array of analogues of this compound, varying the chain length, the degree and position of unsaturation, and introducing other heteroatoms. nih.govresearchgate.netnih.gov
The synthetic framework for this compound is versatile and has been applied to create numerous homologues. By starting with different aldehydes or alkynes, the chain length and the position and type of unsaturation can be systematically altered. This allows for a detailed exploration of how these structural features impact the compound's properties. nih.govnih.gov
Examples of synthesized analogues include saturated, monounsaturated, and polyunsaturated variants, as well as those containing triple bonds (alkynoic acids). nih.govresearchgate.net The α-methoxylation appears to be a viable strategy for increasing the biological potential of some fatty acids. nih.gov
Table of Synthesized 2-Methoxylated Fatty Acid Analogues
| Analogue Name | Chain Length | Unsaturation | Key Features | Reference(s) |
|---|---|---|---|---|
| (±)-2-Methoxy-13-methyltetradecanoic acid | C15 | Saturated | Branched chain | researchgate.net, researchgate.net, gerli.com |
| (±)-2-Methoxy-6-hexadecynoic acid | C16 | C6 Triple Bond | Acetylenic analogue of a positional isomer | researchgate.net |
| (±)-2-Methoxyheptadecanoic acid | C17 | Saturated | Saturated C17 homologue | nih.gov, researchgate.net |
| (±)-2-Methoxy-6Z-heptadecenoic acid | C17 | C6 Double Bond (Z) | C17 positional isomer analogue | nih.gov, researchgate.net |
| (±)-2-Methoxy-6-heptadecynoic acid | C17 | C6 Triple Bond | Acetylenic C17 positional isomer | nih.gov, researchgate.net |
| (±)-2-Methoxy-6-octadecenoic acid | C18 | C6 Double Bond (Z) | C18 positional isomer analogue | researchgate.net |
| (5Z,9Z)-(±)-2-Methoxy-5,9-octadecadienoic acid | C18 | C5, C9 Double Bonds (Z) | Di-unsaturated analogue | researchgate.net |
| (±)-2-Methoxy-6-icosynoic acid | C20 | C6 Triple Bond | Long-chain acetylenic analogue | nih.gov, researchgate.net |
| (±)-2-Methoxy-4-thiatetradecanoic acid | C14 | Saturated | Thia-analogue (sulfur at C4) | nih.gov |
The synthesis of positional and geometric isomers is critical for understanding the specificity of biological interactions. The positional isomer, (Z)-2-methoxy-6-hexadecenoic acid, has been synthesized using a strategy parallel to that of the title compound. acs.orgxn--d1ahakv.xn--p1ai The key difference is the use of (Z)-5-pentadecenal as the starting aldehyde, which shifts the double bond from the C5 to the C6 position. acs.org This demonstrates the modularity of the synthetic approach, where altering the initial aldehyde allows for precise control over the double bond's location.
The synthesis of geometric (trans or E) isomers is also an important area of study. While not described for the title compound, the synthesis of trans isomers of other hexadecenoic acids has been reported, providing a toolbox for creating geometric variants. nih.gov Such syntheses often rely on stereoselective methods like the Wittig reaction with specific phosphonium (B103445) ylides or alkyne reduction using sodium in liquid ammonia (B1221849) to generate trans-double bonds.
Innovations in Chemical Derivatization and Structural Modification of this compound
Innovations in chemical derivatization and structural modification aim to create novel molecular probes, enhance biological activity, or alter pharmacokinetic properties. The structure of this compound offers several handles for modification: the carboxylic acid group, the C5-C6 double bond, and the α-methoxy group.
Carboxylic Acid Derivatization: The carboxyl group is a common site for modification. It can be readily converted into esters, amides, or acyl chlorides. aocs.org Esterification with various alcohols can alter the compound's lipophilicity, while conversion to amides can introduce new hydrogen bonding capabilities and metabolic stability.
Double Bond Functionalization: The cis-double bond is another site for chemical elaboration. It can undergo a variety of classic alkene reactions, such as epoxidation, dihydroxylation, hydrogenation to the saturated analogue, or electrophilic addition reactions. aocs.org These modifications can dramatically alter the shape and electronic properties of the fatty acid chain.
Heteroatom Incorporation: A more profound structural modification involves replacing carbon atoms within the alkyl chain with heteroatoms. For example, the synthesis of thia-fatty acid analogues, such as (±)-2-methoxy-4-thiatetradecanoic acid, has been accomplished. nih.gov The introduction of a sulfur atom can influence the molecule's conformation and metabolic fate, as α-methoxylation can block β-oxidation. nih.gov
Advanced Modifications: More complex modifications reported for other fatty acids include the introduction of nitro groups to form nitro-fatty acids, which are potent signaling molecules. nih.gov While not yet applied to this compound, such strategies represent the forefront of fatty acid chemical biology and could be explored to generate novel bioactive probes.
These derivatization and modification strategies are essential for developing a deeper understanding of how the different structural components of this compound contribute to its function.
Biological Activities and Mechanistic Investigations of 2 Methoxy 5z Hexadecenoic Acid
Antibacterial Efficacy and Mode of Action Studies
Studies have demonstrated that 2-Methoxy-5Z-hexadecenoic acid possesses selective antibacterial properties, showing notable efficacy against Gram-positive bacteria while being inactive against Gram-negative strains.
This compound has displayed moderate and specific antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus faecalis. acs.orgxn--d1ahakv.xn--p1ai In laboratory studies, the minimum inhibitory concentration (MIC) for both bacterial strains was determined to be 0.35 µmol/mL. nih.govacs.orgacs.org In contrast, the compound was found to be inactive against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. acs.org It has been observed that the saturated counterpart, 2-methoxyhexadecanoic acid, did not exhibit antimicrobial activity against any of these microorganisms, highlighting the importance of the double bond in its bioactivity. acs.orggerli.com
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.35 µmol/mL nih.govacs.org |
| Streptococcus faecalis | Gram-Positive | 0.35 µmol/mL nih.govacs.org |
| Pseudomonas aeruginosa | Gram-Negative | Not Active acs.org |
While the precise antimicrobial mechanism of this compound is not fully elucidated, research on fatty acids provides insights into potential modes of action. The antibacterial activity of various fatty acids is often linked to their ability to interact with and disrupt bacterial cell membranes. conicet.gov.arfrontiersin.org Furthermore, specific enzymes involved in crucial bacterial processes are known targets. For instance, some fatty acid isomers have been shown to inhibit bacterial DNA gyrase. researchgate.net Another key target in bacterial fatty acid synthesis (FAS) is the enzyme enoyl-ACP reductase (FabI), which is inhibited by various fatty acids and their derivatives. jmb.or.kruniprot.org The inhibition of such essential enzymes disrupts vital cellular functions, leading to bacterial cell death. frontiersin.org
Antiprotozoal Potential and Parasitic Target Engagement
Beyond its antibacterial properties, this compound and related methoxylated fatty acids have been investigated for their potential against parasitic protozoa.
This compound has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govvulcanchem.com While specific growth inhibition data for this exact compound against T. brucei is not detailed in the provided sources, studies on related α-methoxylated fatty acids have demonstrated activity against other protozoa. For example, the related compound (±)-2-methoxy-6-heptadecynoic acid was found to be the most toxic among a series of tested fatty acids against Leishmania donovani promastigotes, with a 50% effective concentration (EC₅₀) of 74.0 ± 17.1 μM. nih.govresearchgate.net This suggests that the α-methoxy fatty acid structural class has potential as an antiprotozoal agent. conicet.gov.ar
Research into the molecular mechanisms of related compounds has identified key parasitic enzymes as potential targets. A significant target is Leishmania donovani DNA topoisomerase IB (LdTopIB), an essential enzyme for DNA replication and repair in the parasite. nih.govresearchgate.net Synthetic α-methoxylated fatty acid analogs have been shown to be effective inhibitors of LdTopIB. nih.govnih.gov For example, (±)-2-methoxy-6-heptadecynoic acid displayed an EC₅₀ of 16.6 ± 1.1 μM against the LdTopIB enzyme. nih.govresearchgate.net Notably, these compounds were found to inhibit LdTopIB through a mechanism different from that of the known inhibitor camptothecin (B557342) and did not significantly inhibit the human topoisomerase IB enzyme, suggesting a degree of selectivity. nih.govresearchgate.net
Another area of interest for antiparasitic drug development is the fatty acid synthesis (FAS) pathway, specifically the enoyl-ACP-reductase (FabI) enzyme. uprrp.edu This enzyme is a target for various fatty acids in the malaria parasite Plasmodium falciparum. uprrp.edu While direct inhibition of parasitic enoyl-ACP-reductase by this compound has not been reported, the established role of fatty acids as inhibitors of this enzyme class in other protozoa indicates it as a plausible target. jmb.or.kruprrp.edu
Table 2: Inhibitory Activity of Related α-Methoxylated Fatty Acids Against Leishmania Targets
| Compound | Target | Activity (EC₅₀) |
|---|---|---|
| (±)-2-methoxy-6-heptadecynoic acid | L. donovani promastigotes | 74.0 ± 17.1 μM researchgate.netscispace.com |
| (±)-2-methoxy-6-heptadecynoic acid | L. donovani DNA Topoisomerase IB | 16.6 ± 1.1 μM nih.govresearchgate.net |
Anti-Inflammatory Properties and Immunomodulatory Effects
While direct studies on the anti-inflammatory properties of this compound are limited, research on its positional isomers suggests potential in this area. grafiati.com Positional isomers of hexadecenoic acid are generally considered fatty acids with anti-inflammatory properties. grafiati.com For example, palmitoleic acid (cis-9-hexadecenoic acid) has been identified as a lipokine with beneficial effects in metabolic diseases, which are often associated with inflammation. grafiati.com Furthermore, n-hexadecanoic acid and its esters have been reported to possess anti-inflammatory activities. frontiersin.orgd-nb.inforesearchgate.net These findings for structurally related compounds suggest that this compound could potentially exert immunomodulatory effects, though specific research is required to confirm this.
Modulation of Inflammatory Pathways (e.g., phospholipase A2 inhibition by related compounds)
The inflammatory response is a complex biological process, and the enzymatic activity of phospholipase A2 (PLA2) is a critical initiating step. This enzyme is responsible for the hydrolysis of the sn-2 ester bond in membrane phospholipids (B1166683), which leads to the release of fatty acids, most notably arachidonic acid, a precursor for various pro-inflammatory eicosanoids. Consequently, the inhibition of PLA2 is a significant area of research for the development of anti-inflammatory therapeutic agents.
While direct studies on the inhibition of PLA2 by this compound are not extensively documented, research on related methoxylated fatty acids provides valuable insights into this potential mechanism. For instance, a methoxylated fatty acid, 7-methoxy-9-methylhexadeca-4,8-dienoic acid, isolated from the brown seaweed Ishige okamurae, has been shown to competitively inhibit bacterial phospholipase A2. nih.gov This compound demonstrated potent anti-inflammatory activity both in vitro and in vivo, suggesting that the methoxy (B1213986) group may play a role in the molecule's inhibitory capacity. nih.gov
Furthermore, studies on other types of fatty acids have established their potential to inhibit PLA2. For example, cis-unsaturated fatty acids have been shown to be marked inhibitors of calcium-dependent phospholipase A2. nih.gov Kinetic studies have demonstrated that these fatty acids can bind to the enzyme and inhibit its activity in an apparent competitive manner. nih.gov Specifically, n-hexadecanoic acid has been identified as a competitive inhibitor of PLA2, with structural studies confirming its binding to the active site of the enzyme.
These findings suggest that fatty acids, including those with modifications such as a methoxy group, can modulate inflammatory pathways by interfering with the activity of key enzymes like PLA2. The presence of the methoxy group in this compound could influence its binding affinity and inhibitory effect on PLA2, a hypothesis that warrants further specific investigation.
Cellular and Biochemical Responses to this compound
The introduction of exogenous fatty acids can elicit a range of cellular and biochemical responses, influencing cell viability, signaling, and metabolic processes. While specific data on this compound is limited, studies on similar α-methoxylated fatty acids have revealed significant biological effects.
Research has indicated that α-methoxylated fatty acids can exhibit cytotoxic properties against various cancer cell lines. nih.gov For example, (±)-2-methoxy-6-icosynoic acid has been shown to induce cell death in human neuroblastoma and adenocarcinoma cervix cell lines. nih.gov Notably, the non-methoxylated counterparts of these fatty acids often display significantly lower or no cytotoxicity, highlighting the importance of the α-methoxy group in their biological activity. nih.gov The mechanism behind this enhanced toxicity is thought to be related to the biophysical properties imparted by the methoxy group, which may increase their ability to disrupt cellular processes. researchgate.net
The cellular responses to fatty acids are often linked to their ability to be incorporated into cellular membranes, which can alter membrane-dependent functions. nih.gov The integration of fatty acids can lead to changes in membrane fluidity and the organization of signaling platforms, thereby affecting downstream cellular events. nih.gov
Biochemically, the metabolism of fatty acids is a central process for energy production and the synthesis of essential cellular components. The presence of a methoxy group at the α-position can influence how these fatty acids are metabolized. For instance, α-methoxylation can block the β-oxidation pathway, the primary route for fatty acid degradation. This blockage can lead to a longer intracellular half-life of the fatty acid, potentially amplifying its biological effects.
Influence on Cellular Physiology and Membrane Dynamics
Interaction with Biological Membranes and Impact on Membrane Fluidity
The cell membrane, a fluid lipid bilayer, is a dynamic structure whose properties are crucial for cellular function. The composition of fatty acids within the membrane phospholipids is a key determinant of its fluidity and organization. nih.gov Exogenous fatty acids, such as this compound, can be incorporated into these membranes, thereby influencing their physical properties.
The interaction of fatty acids with lipid bilayers is a complex process. Very long-chain fatty acids have been shown to penetrate deeply into the membrane, with their carboxyl group anchored at the aqueous interface. nih.gov The presence of structural modifications, such as a methoxy group or methyl branches, can further alter this interaction. For example, the introduction of a methyl group along a phospholipid chain can disrupt the local packing of the membrane, leading to increased fluidity. researchgate.net This effect is dependent on the position of the branch. researchgate.net
While direct studies on this compound are scarce, it is plausible that its methoxy group at the second carbon position influences its orientation and interaction within the lipid bilayer. This could lead to alterations in membrane fluidity. Saturated mid-chain methoxylated phospholipids have been associated with an increase in membrane fluidity. researchgate.net The cis double bond at the 5Z-position in this compound would also be expected to introduce a kink in the acyl chain, further contributing to increased membrane fluidity, a characteristic of unsaturated fatty acids.
The ability of a fatty acid to alter membrane fluidity can have significant physiological consequences, as it can affect the function of membrane-embedded proteins, such as receptors and enzymes, and influence cellular processes like signaling and transport. nih.gov
Role in Cellular Signaling and Metabolic Processes
Fatty acids are not merely structural components or energy sources; they are also important signaling molecules that can modulate a variety of cellular processes. nih.gov They can act as second messengers or as precursors for the synthesis of signaling molecules. nih.gov While the specific signaling roles of this compound have not been elucidated, the broader class of fatty acids is known to influence major signaling pathways.
Fatty acids can activate specific G protein-coupled receptors known as Free Fatty Acid Receptors (FFARs), which are involved in a range of physiological responses. frontiersin.org Furthermore, the metabolism of fatty acids is intricately linked to cellular signaling. For instance, the products of fatty acid metabolism can act as signaling molecules themselves.
The presence of a methoxy group can significantly alter the metabolic fate of a fatty acid. As previously mentioned, α-methoxylation can inhibit β-oxidation. This metabolic resistance could lead to the accumulation of the fatty acid or its diversion into other metabolic pathways, potentially leading to the production of novel signaling molecules or the alteration of existing signaling cascades.
In the context of metabolic processes, fatty acid metabolism is central to cellular energy homeostasis. The regulation of pathways such as fatty acid synthesis and oxidation is critical for maintaining a balance between energy storage and utilization. The introduction of a modified fatty acid like this compound could perturb this balance. For example, some methoxylated compounds have been shown to influence lipid metabolism pathways, including the biosynthesis of unsaturated fatty acids and glycerolipid metabolism. rsc.org
Structural Characterization and Advanced Analytical Methodologies for 2 Methoxy 5z Hexadecenoic Acid
Spectroscopic Techniques for Definitive Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of 2-Methoxy-5Z-hexadecenoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, stereochemistry, and molecular weight.
Application of Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of molecules, including the configuration of double bonds and chiral centers. For this compound, NMR is crucial for confirming the cis (Z) configuration of the double bond between the 5th and 6th carbon atoms. science.govacs.org
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular formula and analyzing the fragmentation patterns of this compound. The molecular formula of this compound is C17H32O3, corresponding to a molecular weight of 284.4 g/mol . nih.gov
Electron ionization (EI) mass spectrometry of the fatty acid methyl ester derivative typically shows a molecular ion peak (M+). The fragmentation pattern provides structural information. Alpha-cleavage, the breaking of the bond adjacent to the functional group, is a common fragmentation pathway. libretexts.org For 2-methoxy fatty acid esters, characteristic fragments arise from cleavage at the C-C bond next to the methoxy (B1213986) group. The analysis of these fragments helps to pinpoint the location of the methoxy group and the double bond. The presence of specific ions in the mass spectrum can distinguish it from other isomers, such as 2-methoxy-6Z-hexadecenoic acid. nih.gov
Table 1: Characteristic Mass Spectrometry Data for Fatty Acid Analysis
| Feature | Description | Reference |
| Molecular Ion (M+) | The peak corresponding to the intact ionized molecule, confirming the molecular weight. | nih.gov |
| Alpha-Cleavage | Fragmentation at the C-C bond adjacent to the carbonyl or methoxy group, providing information on the alpha-substituent. | libretexts.org |
| Fragments from Double Bond Cleavage | Ions resulting from the cleavage at or near the double bond, helping to determine its position. | ird.fr |
| Base Peak | The most intense peak in the mass spectrum, which can be a characteristic fragment. | japsonline.com |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the most commonly used methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Coelution
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is widely used for the analysis of fatty acids in complex biological samples. researchtrend.netsdiarticle4.com
For the analysis of this compound, it is often derivatized to its more volatile methyl ester before injection into the GC. researchgate.net The GC column separates the components of the mixture based on their boiling points and polarity. The mass spectrometer then detects and provides a mass spectrum for each eluting component, allowing for its identification. nih.gov A significant challenge in GC analysis is the potential for coelution, where two or more compounds elute from the column at the same time. researchgate.net High-resolution capillary columns and careful optimization of the temperature program can help to minimize coelution. The mass spectrometer is particularly useful in these cases, as it can often distinguish between coeluting compounds based on their different mass spectra.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the isolation, purification, and quantification of fatty acids. aocs.orgresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for separating fatty acids. aocs.org
In the context of this compound, HPLC can be used to isolate the compound from a crude extract for further structural analysis. jetir.org By using a suitable detector, such as a UV detector (after derivatization to a UV-absorbing form) or an evaporative light scattering detector (ELSD), the purity of the isolated compound can be assessed. aocs.org For quantitative analysis, a calibration curve is typically constructed using a pure standard of the compound. HPLC offers the advantage of operating at lower temperatures than GC, which is beneficial for analyzing thermally sensitive compounds.
Table 2: Typical HPLC Parameters for Fatty Acid Analysis
| Parameter | Description | Reference |
| Column | Typically a reversed-phase C18 or C8 column. | aocs.orgresearchgate.net |
| Mobile Phase | A mixture of solvents like acetonitrile, methanol, and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. | aocs.org |
| Detector | UV-Vis (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS). | aocs.org |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. | ijpras.com |
| Temperature | Often performed at or slightly above room temperature to ensure reproducibility. | ijpras.com |
Comparative Analysis and Structure Activity Relationship Sar Studies
Comparative Biological Activity of 2-Methoxy-5Z-hexadecenoic Acid with Analogues
The presence of a methoxy (B1213986) group at the alpha-carbon (C-2) position is a critical determinant of the biological activity of fatty acids. Studies consistently show that α-methoxylation can significantly enhance the therapeutic properties of these molecules compared to their non-methoxylated counterparts. This modification is believed to increase the compound's efficacy, in part by blocking the metabolic pathway of beta-oxidation, which can lead to a longer half-life within cells. nih.gov
For instance, research into the anticancer properties of fatty acids indicates that α-methoxylation increases their toxicity towards neuroblastoma and leukemia cell lines. researchgate.net In one study, (±)-2-methoxy-6-icosynoic acid displayed significant cytotoxicity against human neuroblastoma (SH-SY5Y) and adenocarcinoma cervix (HeLa) cell lines, whereas its non-methoxylated analog, 6-icosynoic acid, showed no such activity. researchgate.net This enhancement is not limited to anticancer effects. The antifungal activity of fatty acids is also amplified by α-methoxylation. nih.gov For example, (±)-2-methoxy-4-thiatetradecanoic acid demonstrated significantly higher antifungal activity against various fungal strains compared to the unsubstituted 4-thiatetradecanoic acid. nih.gov
Furthermore, this structural modification enhances antibacterial and antiprotozoal activities. acs.orgmdpi.com The α-methoxy functionality is thought to impart biophysical properties that increase toxicity towards Gram-positive bacteria like Staphylococcus aureus. researchgate.net In studies against Leishmania donovani, the causative agent of visceral leishmaniasis, α-methoxylated fatty acids were found to be effective inhibitors of the Leishmania DNA topoisomerase IB enzyme (LdTopIB), while their saturated, non-methoxylated counterparts were not. mdpi.comresearchgate.net It is speculated that the α-methoxy group increases the acidity of the fatty acid and provides an additional hydrogen bond acceptor, facilitating more favorable binding interactions with target enzymes. scispace.com
| Compound | Analogue (Non-methoxylated or Saturated) | Target/Assay | Observation | Source |
|---|---|---|---|---|
| (±)-2-methoxy-6-icosynoic acid | 6-icosynoic acid | Cytotoxicity (Neuroblastoma & HeLa cells) | Methoxylated compound was cytotoxic (EC50 ~23-26 µM); non-methoxylated was not (EC50 >500 µM). | researchgate.net |
| (±)-2-methoxy-4-thiatetradecanoic acid | 4-thiatetradecanoic acid | Antifungal (C. albicans, C. neoformans) | Methoxylated compound had significantly lower MIC values (0.8-1.2 mM) vs. non-methoxylated (4.8-12.7 mM). | nih.gov |
| (±)-2-methoxy-6-heptadecynoic acid | 6-heptadecynoic acid | Leishmania donovani Topoisomerase IB Inhibition | Methoxylated compound was a better inhibitor (EC50 = 16.6 µM) than the non-methoxylated analogue (EC50 = 71.7 µM). | scispace.com |
| (±)-4-methoxydecanoic acid | n-decanoic acid | Antifungal (C. albicans, C. neoformans) | C-4 methoxylation increased antifungal activity seventeen-fold compared to the parent compound. | nih.gov |
The functionality of unsaturated fatty acids is heavily dependent on the number, position, and orientation (cis/Z vs. trans/E) of their double bonds. oup.com The Z-configuration of the double bond in this compound introduces a bend in the aliphatic chain, which affects the fluidity and permeability of cell membranes and influences interactions with enzymes and receptors.
A direct comparison between (Z)-2-methoxy-5-hexadecenoic acid and its positional isomer, (Z)-2-methoxy-6-hexadecenoic acid, showed that both compounds exhibited identical antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 0.35 µmol/mL for both. acs.orgnih.gov This suggests that for this specific antibacterial activity, a shift of the double bond from the C-5 to the C-6 position does not alter efficacy.
However, in broader biological contexts, the double bond position is crucial. For example, the metabolic pathways of hexadecenoic acid isomers like palmitoleic acid (double bond at C-9) and sapienic acid (double bond at C-6) are distinct, governed by different desaturase enzymes. nih.govplos.org These differences in metabolism can lead to varied physiological effects. The Z (or cis) configuration is particularly important, as it limits the ability of fatty acids to pack closely together, thereby increasing the fluidity of cell membranes, a property not shared by most trans isomers. wikipedia.org
| Compound | Isomer | Target/Assay | Observation | Source |
|---|---|---|---|---|
| (Z)-2-methoxy-5-hexadecenoic acid | (Z)-2-methoxy-6-hexadecenoic acid | Antimicrobial (S. aureus, S. faecalis) | Both isomers displayed identical MIC values (0.35 µmol/mL). | acs.orgnih.gov |
| Palmitoleic acid (9Z-16:1) | Sapienic acid (6Z-16:1) | Biosynthesis | Formed by different desaturase enzymes (delta-9 vs. delta-6), leading to distinct metabolic roles. | nih.govplos.org |
The length and degree of saturation of the fatty acid's hydrocarbon chain are fundamental to its biological activity. oup.com Generally, for long-chain unsaturated fatty acids, antimicrobial activity tends to increase with chain length and the degree of unsaturation. oup.com Conversely, saturated fatty acids are often less active. For example, unsaturated long-chain fatty acids of the C16 and C18 series were found to inhibit gene expression in pathogenic bacteria, while their saturated counterparts, palmitic acid (C16:0) and stearic acid (C18:0), had no effect. oup.com
This principle holds true for α-methoxylated fatty acids. Studies on antiprotozoal activity have shown that unsaturated α-methoxylated fatty acids display significant inhibitory effects on Leishmania donovani topoisomerase IB, while their saturated counterparts are ineffective. researchgate.net Similarly, the anticancer (±)-2-methoxy-6-icosynoic acid (a C20 fatty acid) was cytotoxic, but its saturated analog, 2-methoxyicosanoic acid, was not. researchgate.net
The specific chain length can also create a balance between different biological effects. For instance, membrane partitioning generally increases with chain length, while the tendency to cause local membrane damage may decrease. frontiersin.org There is evidence suggesting that very-long-chain (e.g., C27) 2-methoxy fatty acids are more effective as anticancer agents, whereas shorter-chain versions (e.g., C20) are better antileishmanial agents, indicating that chain length can determine target specificity. scispace.com
| Compound | Analogue | Target/Assay | Observation | Source |
|---|---|---|---|---|
| (±)-2-methoxy-6-icosynoic acid (C20, unsaturated) | 2-methoxyicosanoic acid (C20, saturated) | Cytotoxicity (Neuroblastoma & HeLa cells) | Unsaturated compound was cytotoxic; saturated analogue was not (EC50 >300 µM). | researchgate.net |
| (±)-2-methoxy-6Z-heptadecenoic acid (C17, unsaturated) | (±)-2-methoxyheptadecanoic acid (C17, saturated) | Leishmania Topoisomerase IB Inhibition | Unsaturated compound was an effective inhibitor; saturated analogue was not. | mdpi.comresearchgate.net |
| Very-long-chain 2-OMe-Δ5,9 FA (e.g., C27:2) | Shorter-chain 2-OMe-Δ5,9 FA (e.g., C20:2) | Anticancer vs. Antileishmanial | Longer chains appear more effective as anticancer agents, while shorter chains are better antileishmanial agents. | scispace.com |
Computational Approaches to SAR Prediction and Molecular Docking Studies
Computational methods are increasingly vital for predicting the biological activities of compounds like this compound and for understanding their interactions at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking studies would model its interactions within the binding pocket of a potential target enzyme or receptor. Key interactions for fatty acids typically include hydrophobic interactions between the aliphatic chain and nonpolar residues of the protein, which are a major driving factor for binding efficiency. nih.gov
The carboxyl head group of the fatty acid can form hydrogen bonds and salt bridge interactions with polar or charged amino acid residues in the target's binding site. nih.gov The α-methoxy group is particularly significant in this context. Computational analysis suggests that this group can act as an additional hydrogen bond acceptor, potentially forming favorable interactions that increase binding affinity. scispace.com Docking studies on inhibitors of fatty acid binding proteins (FABPs), a likely target class, have been used to predict the binding affinity of various analogues, guiding the synthesis of more potent inhibitors. nih.gov Such models can calculate docking energy scores to compare the binding of different isomers and analogues, providing a theoretical basis for observed differences in biological activity. nih.gov
In silico screening uses computational methods to search large databases of biological targets to identify those that are most likely to interact with a specific ligand. This approach can rapidly generate hypotheses about a compound's mechanism of action. For fatty acids and their derivatives, a prominent potential target class is the G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 1 (FFA1). nih.gov
Quantitative Structure-Activity Relationship (QSAR) models have been developed to screen compound libraries for potential FFA1 agonists. nih.gov These models use physicochemical descriptors of molecules to predict their biological activity. By applying such models to this compound and its analogues, it would be possible to predict their likelihood of activating FFA1 or other related receptors. This approach can prioritize compounds for experimental testing and uncover novel therapeutic applications. The use of molecular docking against known protein structures, such as the autoinhibited Parkin catalytic domain or viral envelope proteins, further illustrates how in silico methods can be applied to screen for interactions with specific targets implicated in disease. nih.govscholarsresearchlibrary.com
Future Research Directions and Translational Perspectives for 2 Methoxy 5z Hexadecenoic Acid
Identification of Additional Biological Activities and Therapeutic Potential
The primary biological activity identified for 2-Methoxy-5Z-hexadecenoic acid is its moderate antimicrobial effect against Gram-positive bacteria. acs.org Studies have demonstrated its efficacy against Staphylococcus aureus and Streptococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 0.35 μmol/mL for both. acs.orgnih.gov However, it has shown no activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. acs.org
Future research should aim to broaden the scope of biological screening for this compound. The broader class of α-methoxylated fatty acids from marine sources has shown other promising bioactivities, including antifungal and antileukemic properties. researchgate.net Therefore, a crucial next step is to screen this compound against a diverse panel of fungal pathogens and cancer cell lines.
Furthermore, synthetic analogs of similar α-methoxylated fatty acids have demonstrated inhibitory activity against the Leishmania donovani DNA topoisomerase IB enzyme, suggesting antiprotozoal potential. researchgate.net Investigating the effect of this compound on Leishmania and other protozoan parasites like Trypanosoma brucei could unveil new therapeutic applications. nih.gov Exploring its potential as an anti-inflammatory agent is also warranted, given that other fatty acids are involved in inflammatory pathways.
| Target Organism | Type | Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 0.35 μmol/mL | acs.orgnih.gov |
| Streptococcus faecalis | Gram-positive Bacteria | 0.35 μmol/mL | acs.orgnih.gov |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Inactive | acs.org |
| Escherichia coli | Gram-negative Bacteria | Inactive | acs.org |
Optimization of Biosynthetic Pathways for Sustainable Production
Currently, this compound is obtained in trace amounts from marine sponges, which is not a viable or sustainable method for large-scale production. acs.org While a facile total chemical synthesis has been successfully developed, this process may not be economically or environmentally ideal for commercial scale-up. acs.orgacs.org
A significant area for future research is the elucidation and optimization of its natural biosynthetic pathway. It has been suggested that 2-methoxyhexadecanoic acid is a likely biosynthetic precursor to this and related compounds. acs.orgacs.org Identifying the specific enzymes (e.g., desaturases, methyltransferases) involved in its production within the sponge or its symbiotic microorganisms is the first critical step. Once the genes encoding these enzymes are identified, they could be transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression.
Metabolic engineering of such a host organism could then be employed to optimize the pathway, increase yields, and create a sustainable and controlled production platform. This approach would bypass the need for chemical synthesis or harvesting of natural marine resources, aligning with green chemistry principles.
Application of Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Profiling
To fully understand the biological role and therapeutic potential of this compound, advanced analytical techniques are required. Metabolomics and lipidomics, which provide a comprehensive snapshot of the small molecules and lipids within a biological system, are particularly well-suited for this purpose. nih.govresearchgate.net
Lipidomics can be employed to study the lipid profile of the source sponges, helping to understand how this compound is integrated into their membranes and its relationship with other lipid species. nih.gov When studying its antimicrobial effects, lipidomics and metabolomics can be used to analyze changes in the cellular composition of target bacteria upon exposure to the compound. This could reveal its precise mechanism of action, for instance, whether it disrupts membrane integrity, interferes with lipid metabolism, or affects other key metabolic pathways. Such integrated omics workflows provide a powerful, high-throughput approach to characterize the compound's function in complex biological systems. rsc.orgnih.gov
Development of Novel Analogues with Enhanced Specificity and Potency
The existing total synthesis of this compound provides a robust chemical framework for the creation of novel analogues. acs.orgacs.org Structure-activity relationship (SAR) studies are a logical next step to improve the compound's therapeutic properties. By systematically modifying its chemical structure, it may be possible to enhance its potency, improve its selectivity for microbial targets over host cells, and broaden its spectrum of activity.
Key modifications could include:
Altering the length of the fatty acid chain.
Shifting the position of the cis-double bond.
Introducing additional functional groups.
Synthesizing stereoisomers to determine the optimal configuration.
Research on related α-methoxylated fatty acids has already shown that synthetic analogs can possess superior activity. For example, a synthetic alkynoic analog of a similar fatty acid displayed better inhibition of the Leishmania topoisomerase enzyme than the natural compound. researchgate.netnih.gov This precedent supports the high potential of a medicinal chemistry approach to develop a new class of antibiotics or other therapeutic agents based on the this compound scaffold.
Ecological Role and Environmental Impact of Naturally Occurring this compound
Understanding the natural function of this compound is essential context for its development. As it is produced by marine sponges and exhibits antimicrobial properties, it is highly probable that it serves as a chemical defense mechanism. acs.orgacs.org It may protect the sponge from pathogenic microorganisms or prevent biofouling by inhibiting the settlement of microbial films on the sponge's surface. Future ecological studies should investigate these hypotheses by analyzing the compound's concentration in different sponge tissues and its effect on marine microbial communities.
Concurrently, as with any bioactive compound being considered for broader application, its environmental impact must be assessed. There is currently no data on the persistence, bioaccumulation, or potential toxicity of this compound in marine or terrestrial ecosystems. Research is needed to determine its environmental fate and to ensure that any future therapeutic or industrial use does not pose an ecological risk.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of 2-Methoxy-5Z-hexadecenoic acid?
Answer:
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS).
- 1H/13C NMR : Analyze methoxy group signals (δ ~3.3 ppm for 1H) and the Z-configured double bond (δ 5.2–5.4 ppm for 1H, coupled with 13C chemical shifts ~125–130 ppm). The carboxylic acid proton may appear as a broad peak in CDCl3 .
- High-resolution MS (HRMS) : Confirm molecular formula (C17H32O3, exact mass 284.2351) using electrospray ionization (ESI) or gas chromatography-MS (GC-MS) .
- Infrared (IR) spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
Advanced: How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
Answer:
Key challenges include stereochemical control at the 5Z double bond and methoxy group placement.
- Stereoselective synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions with chiral phosphonate reagents to enforce Z-configuration. Monitor reaction temperature (<0°C) to minimize isomerization .
- Purification : Employ reverse-phase HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate purity via optical rotation and chiral GC-MS .
- Quality control : Verify absence of byproducts (e.g., E-isomers) using 2D NMR (COSY, NOESY) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
The compound is flammable and a potential irritant:
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Use explosion-proof refrigeration .
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods with spark-free equipment .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from differences in experimental models or compound purity.
- Reproducibility : Standardize lipid extraction protocols (e.g., Folch method) and validate compound purity (>98% via HPLC) before biological assays .
- Model selection : Compare results across in vitro (e.g., hepatocyte cultures for lipid metabolism) and in vivo (e.g., zebrafish models) systems to confirm activity .
- Data normalization : Use internal standards (e.g., deuterated fatty acids) in mass spectrometry to control for extraction efficiency .
Methodological: What in vitro models are suitable for studying the role of this compound in lipid metabolism?
Answer:
- Hepatocyte cultures : Primary human or murine hepatocytes treated with the compound (10–100 µM) can assess lipid droplet formation via fluorescence staining (e.g., BODIPY 493/503) .
- Lipidomics : Combine LC-MS/MS with stable isotope tracing (13C-labeled precursors) to track incorporation into phospholipids or triglycerides .
- Gene expression analysis : Use qPCR to monitor lipid regulatory genes (e.g., PPARα, SREBP1) after exposure .
Advanced: How can researchers analyze the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Store aliquots at 25°C, 40°C, and 60°C with 75% relative humidity. Analyze degradation products monthly via GC-MS or HPLC .
- Light sensitivity : Expose samples to UV/VIS light (300–800 nm) and monitor isomerization using 1H NMR (loss of Z-configuration peaks) .
- Antioxidant additives : Test stabilizers (e.g., BHT at 0.01%) to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
